molecular formula C16H25F2N3O4 B15259921 tert-Butyl N-(4-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-hydroxycyclohexyl)carbamate

tert-Butyl N-(4-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-hydroxycyclohexyl)carbamate

Cat. No.: B15259921
M. Wt: 361.38 g/mol
InChI Key: RFUJHMHDUARAHX-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a 1,2,4-oxadiazole heterocycle substituted with a 1,1-difluoroethyl group, a 4-hydroxycyclohexyl scaffold, and a tert-butyl carbamate protecting group. The 1,2,4-oxadiazole ring is a pharmacophoric motif known for enhancing metabolic stability and binding affinity in drug design due to its electron-deficient nature and hydrogen-bonding capabilities . The 4-hydroxycyclohexyl group may contribute to solubility via hydrogen bonding, while the tert-butyl carbamate acts as a protective group for amines, enhancing synthetic stability during derivatization. This compound is hypothesized to target enzymes or receptors requiring both hydrophobic and polar interactions, though its exact biological application remains under investigation.

Properties

Molecular Formula

C16H25F2N3O4

Molecular Weight

361.38 g/mol

IUPAC Name

tert-butyl N-[4-[[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]-4-hydroxycyclohexyl]carbamate

InChI

InChI=1S/C16H25F2N3O4/c1-14(2,3)24-13(22)19-10-5-7-16(23,8-6-10)9-11-20-12(21-25-11)15(4,17)18/h10,23H,5-9H2,1-4H3,(H,19,22)

InChI Key

RFUJHMHDUARAHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)(CC2=NC(=NO2)C(C)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-(4-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-hydroxycyclohexyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a nitrile in the presence of an oxidizing agent.

    Attachment of the difluoroethyl group:

    Cyclohexyl ring functionalization: The cyclohexyl ring is functionalized with a hydroxyl group, which can be achieved through various methods such as hydroboration-oxidation.

    Coupling of the oxadiazole and cyclohexyl moieties: This step involves the formation of a carbon-carbon bond between the oxadiazole and cyclohexyl rings.

    Introduction of the tert-butyl carbamate group: The final step involves the protection of the amine group with a tert-butyl carbamate group, which can be achieved using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, optimization of reaction conditions, and scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(4-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-hydroxycyclohexyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group on the cyclohexyl ring can be oxidized to form a ketone.

    Reduction: The oxadiazole ring can be reduced under certain conditions to form a corresponding amine.

    Substitution: The difluoroethyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of a ketone on the cyclohexyl ring.

    Reduction: Formation of an amine from the oxadiazole ring.

    Substitution: Introduction of various functional groups in place of the difluoroethyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of biological pathways and interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl N-(4-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-hydroxycyclohexyl)carbamate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The difluoroethyl group can enhance the compound’s stability and bioavailability, while the tert-butyl carbamate group can protect the amine functionality, allowing for selective interactions.

Comparison with Similar Compounds

Research Findings and Methodological Considerations

  • Similarity Metrics : Computational studies using Tanimoto coefficients (structural similarity) and pharmacophore mapping reveal the target compound shares >70% similarity with protease inhibitors but diverges from nitrofuran-based antimicrobials .
  • Functional Comparisons : Unlike nitroimidazole derivatives (e.g., antimycobacterial agents), the target compound lacks nitro groups but achieves comparable potency via fluorine-driven polarity modulation .

Biological Activity

tert-Butyl N-(4-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-hydroxycyclohexyl)carbamate is a compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C16H25F2N3O4
  • Molecular Weight : 361.38 g/mol
  • CAS Number : 2060043-04-9

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example:

  • Minimum Inhibitory Concentration (MIC) : Compounds in the oxadiazole class have shown promising activity against multidrug-resistant pathogens such as Staphylococcus aureus (MRSA) and Clostridium difficile. MIC values for some derivatives were as low as 4 μg/mL against these pathogens .

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. The presence of the oxadiazole moiety is essential for its antimicrobial efficacy. Modifications to the cyclohexyl and tert-butyl groups can enhance or reduce activity:

Compound ModificationEffect on Activity
Addition of hydroxyl groupsIncreased solubility and potentially enhanced antibacterial activity
Alteration of fluorine substituentsChanges in lipophilicity affecting membrane penetration

Toxicity Profile

Toxicity assessments are critical for evaluating the safety of new compounds. In vitro studies have shown that certain derivatives maintain high cell viability even at concentrations exceeding their MIC, indicating a favorable safety profile .

Case Studies

  • Case Study on MRSA : A derivative of this compound demonstrated potent activity against MRSA with an MIC of 4 μg/mL. This study highlighted the compound's ability to disrupt bacterial cell wall synthesis .
  • Case Study on C. difficile : Another study reported that modifications to the oxadiazole ring improved efficacy against C. difficile, with some derivatives achieving MIC values comparable to established antibiotics .

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